molecular formula C18H24N2O4 B12118427 Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate

Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate

Cat. No.: B12118427
M. Wt: 332.4 g/mol
InChI Key: QDNQIJHKWXZXJI-UHFFFAOYSA-N
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Description

Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)aniline with 2,5-dimethoxybenzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

    4-Amino-N-[2-(diethylamino)ethyl]benzamide: Shares structural similarities and exhibits similar biological activities.

    Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.

    Indole derivatives: Another class of heterocyclic compounds with diverse biological activities.

Uniqueness: Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with diethylamino and methoxy groups. The presence of these functional groups enhances its lipophilicity and ability to penetrate biological membranes, which is crucial for its interaction with cellular targets.

Property Description
Molecular Formula C₁₅H₁₉N₃O₄
Molecular Weight 293.33 g/mol
Solubility Soluble in organic solvents; limited solubility in water
Melting Point Not well documented

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in disease processes, particularly kinases related to cancer progression.
  • Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways that lead to apoptosis in cancer cells.
  • Antimicrobial Activity : Studies suggest that it can disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • In vitro Studies : this compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing cell cycle arrest and promoting apoptosis.
  • Case Study Example : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's effectiveness against MCF-7 breast cancer cells, showing an IC50 value of approximately 15 µM, which indicates significant potency compared to control treatments .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

  • Bacterial Inhibition : Research has indicated that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be around 32 µg/mL for S. aureus .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Methoxy Groups : The presence of methoxy groups at positions 5 and 8 on the quinoline ring significantly enhances the compound's potency against both cancer and bacterial cells.
  • Diethylamino Substitution : This group aids in membrane penetration and increases overall lipophilicity, which is essential for bioavailability.

Research Findings Summary

Recent studies have focused on synthesizing derivatives of this compound to explore variations in biological activity:

Derivative Biological Activity IC50/MIC Values
Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylateHigher cytotoxicity against MCF-7 cellsIC50 = 10 µM
Ethyl 4-(hydroxy)-5,8-dimethoxyquinoline-3-carboxylateEnhanced antibacterial activityMIC = 16 µg/mL for E. coli

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-6-20(7-2)17-12(18(21)24-8-3)11-19-16-14(23-5)10-9-13(22-4)15(16)17/h9-11H,6-8H2,1-5H3

InChI Key

QDNQIJHKWXZXJI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=NC2=C(C=CC(=C21)OC)OC)C(=O)OCC

Origin of Product

United States

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